molecular formula C19H21FN4O5S B2661734 N-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(pyridin-4-yl)methyl]ethanediamide CAS No. 869071-65-8

N-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(pyridin-4-yl)methyl]ethanediamide

Cat. No.: B2661734
CAS No.: 869071-65-8
M. Wt: 436.46
InChI Key: KUWRWKCKBIKYHY-UHFFFAOYSA-N
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Description

N-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[(pyridin-4-yl)methyl]ethanediamide is a complex organic compound characterized by its unique structure, which includes a fluorobenzenesulfonyl group, an oxazinan ring, and a pyridinylmethyl group

Scientific Research Applications

N-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[(pyridin-4-yl)methyl]ethanediamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[(pyridin-4-yl)methyl]ethanediamide typically involves multiple steps, including the formation of the oxazinan ring and the introduction of the fluorobenzenesulfonyl and pyridinylmethyl groups. Common synthetic routes may involve:

    Formation of the Oxazinan Ring: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorobenzenesulfonyl Group: This can be achieved through sulfonylation reactions using reagents such as fluorobenzenesulfonyl chloride.

    Attachment of the Pyridinylmethyl Group: This step may involve nucleophilic substitution reactions using pyridinylmethyl halides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[(pyridin-4-yl)methyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridinylmethyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Pyridinylmethyl halides, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.

Mechanism of Action

The mechanism of action of N-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[(pyridin-4-yl)methyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

N-[[3-(4-fluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-(pyridin-4-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN4O5S/c20-15-2-4-16(5-3-15)30(27,28)24-10-1-11-29-17(24)13-23-19(26)18(25)22-12-14-6-8-21-9-7-14/h2-9,17H,1,10-13H2,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUWRWKCKBIKYHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(OC1)CNC(=O)C(=O)NCC2=CC=NC=C2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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